

2-Bromo-4-chlorophenol molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromo-4-chlorophenol

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An In-depth Technical Guide to 2-Bromo-4-chlorophenol

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Bromo-4-chlorophenol**, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, a representative experimental protocol for its synthesis, and a logical workflow diagram.

Physicochemical Properties

2-Bromo-4-chlorophenol is a halogenated phenol with the chemical formula C_6H_4BrClO .^{[1][2]} It presents as a white to slightly beige solid at room temperature.^{[2][3]} The compound's structure, featuring a hydroxyl group, a bromine atom, and a chlorine atom on a benzene ring, makes it a valuable intermediate in organic synthesis.

Property	Value
Molecular Formula	C ₆ H ₄ BrClO
Molecular Weight	207.45 g/mol [1]
Exact Mass	205.91341 Da[1]
Appearance	White to slightly beige solid[2]
CAS Number	695-96-5[1]
EC Number	211-785-6[2][4]
Melting Point	31 °C[2]
Boiling Point	228-235 °C[2]
InChI	1S/C6H4BrClO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H[1][4]
Canonical SMILES	C1=CC(=C(C=C1Cl)Br)O

Experimental Protocol: Synthesis of 2-Bromo-4-chlorophenol

This section outlines a representative method for the synthesis of **2-Bromo-4-chlorophenol** from 4-chlorophenol. This protocol is provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize **2-Bromo-4-chlorophenol** via electrophilic bromination of 4-chlorophenol.

Materials:

- 4-chlorophenol
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH₃CN)

- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)
- UV lamp

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask, dissolve 10 mmol of 4-chlorophenol in 30 mL of acetonitrile.
- **Reagent Addition:** While stirring at room temperature, add 10 mmol of N-Bromosuccinimide (NBS) to the solution in portions over 15 minutes.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 1-2 hours.
- **Work-up:**
 - Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
 - Dissolve the residue in 50 mL of dichloromethane.

- Transfer the solution to a separatory funnel and wash with 2 x 25 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash with 25 mL of deionized water.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude **2-Bromo-4-chlorophenol** can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of **2-Bromo-4-chlorophenol**.



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Caption: Synthesis and Purification Workflow for **2-Bromo-4-chlorophenol**.

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